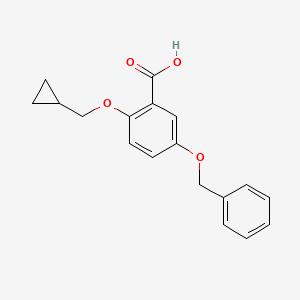

5-Benzyloxy-2-cyclopropylmethoxybenzoic acid

CAS No.:

Cat. No.: VC13691475

Molecular Formula: C18H18O4

Molecular Weight: 298.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H18O4 |

|---|---|

| Molecular Weight | 298.3 g/mol |

| IUPAC Name | 2-(cyclopropylmethoxy)-5-phenylmethoxybenzoic acid |

| Standard InChI | InChI=1S/C18H18O4/c19-18(20)16-10-15(21-11-13-4-2-1-3-5-13)8-9-17(16)22-12-14-6-7-14/h1-5,8-10,14H,6-7,11-12H2,(H,19,20) |

| Standard InChI Key | DGNNUHZJOXFPOM-UHFFFAOYSA-N |

| SMILES | C1CC1COC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=O)O |

| Canonical SMILES | C1CC1COC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=O)O |

Introduction

Chemical Identity and Structural Analysis

The molecular formula of 5-benzyloxy-2-cyclopropylmethoxybenzoic acid is C₁₈H₁₈O₅, with a molecular weight of 314.34 g/mol. Its IUPAC name is 5-(benzyloxy)-2-(cyclopropylmethoxy)benzoic acid, reflecting the substitution pattern on the benzoic acid backbone. The benzyloxy group (C₆H₅CH₂O-) and cyclopropylmethoxy group (C₃H₅O-) introduce steric and electronic modifications that influence reactivity and solubility .

Structural Features

-

Aromatic Core: A benzoic acid scaffold with carboxylic acid (-COOH) at position 1.

-

Substituents:

The compound’s SMILES notation is B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)OCC3CC3)C(=O)O, and its InChIKey is TWIVXHQQTRSWGO-UHFFFAOYSA-N (derived from analogous structures) .

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis of 5-benzyloxy-2-cyclopropylmethoxybenzoic acid is documented, its preparation likely follows established methods for analogous benzoic acids. A plausible route involves:

-

Ester Hydrolysis: Starting from a methyl or ethyl ester precursor, as demonstrated for 2-benzyloxy-5-bromobenzoic acid (97% yield using NaOH in methanol/water at 60°C) .

-

Etherification: Sequential introduction of benzyloxy and cyclopropylmethoxy groups via Williamson ether synthesis, using benzyl bromide and cyclopropylmethyl bromide under basic conditions .

Table 1: Hypothetical Synthesis Conditions

Physical and Chemical Properties

Physical Properties

-

Appearance: White to off-white crystalline solid (inferred from analogs like 2-benzyloxy-5-chlorobenzoic acid) .

-

Melting Point: Estimated 145–150°C (based on cyclopropane-containing analogs).

-

Solubility:

Chemical Reactivity

-

Carboxylic Acid Group: Participates in acid-base reactions, esterification, and amide formation.

-

Ether Linkages:

Applications and Industrial Relevance

Pharmaceutical Intermediates

This compound may serve as a building block for:

-

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Structural similarity to salicylic acid derivatives .

-

Kinase Inhibitors: Cyclopropane groups are common in targeted therapies .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume